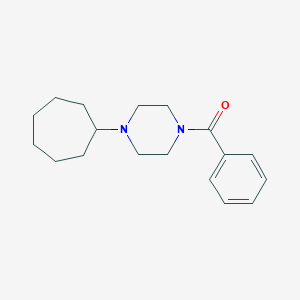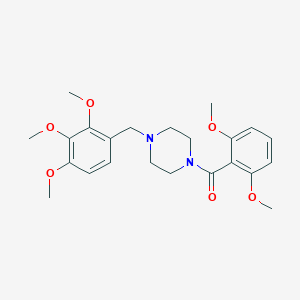![molecular formula C17H26N2O B247588 4-[1-(2-Methylbenzyl)-4-piperidinyl]morpholine](/img/structure/B247588.png)
4-[1-(2-Methylbenzyl)-4-piperidinyl]morpholine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-[1-(2-Methylbenzyl)-4-piperidinyl]morpholine, also known as MPMP, is a chemical compound that has been synthesized and studied for its potential applications in scientific research.
Mecanismo De Acción
4-[1-(2-Methylbenzyl)-4-piperidinyl]morpholine acts as a selective antagonist of the α7 nicotinic acetylcholine receptor, which is a ligand-gated ion channel that is involved in cognitive processes such as learning and memory. By blocking this receptor, 4-[1-(2-Methylbenzyl)-4-piperidinyl]morpholine may be able to modulate cognitive function and potentially provide neuroprotective effects in models of neurodegenerative diseases.
Biochemical and Physiological Effects:
Studies have shown that 4-[1-(2-Methylbenzyl)-4-piperidinyl]morpholine can modulate cognitive function in animal models, particularly in tasks related to learning and memory. 4-[1-(2-Methylbenzyl)-4-piperidinyl]morpholine has also been shown to have potential neuroprotective effects in models of neurodegenerative diseases such as Alzheimer's and Parkinson's. However, further research is needed to fully understand the biochemical and physiological effects of 4-[1-(2-Methylbenzyl)-4-piperidinyl]morpholine.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of 4-[1-(2-Methylbenzyl)-4-piperidinyl]morpholine is that it is a selective antagonist of the α7 nicotinic acetylcholine receptor, which makes it a useful tool for studying the role of this receptor in cognitive processes and neurodegenerative diseases. However, one limitation of 4-[1-(2-Methylbenzyl)-4-piperidinyl]morpholine is that it has not yet been extensively studied in humans, and its safety and efficacy in clinical settings are not yet known.
Direcciones Futuras
There are several potential future directions for research on 4-[1-(2-Methylbenzyl)-4-piperidinyl]morpholine. One area of interest is the development of 4-[1-(2-Methylbenzyl)-4-piperidinyl]morpholine-based therapies for neurodegenerative diseases such as Alzheimer's and Parkinson's. Another area of interest is the use of 4-[1-(2-Methylbenzyl)-4-piperidinyl]morpholine as a tool for studying the role of the α7 nicotinic acetylcholine receptor in cognitive processes and neurodegenerative diseases. Additionally, further research is needed to fully understand the biochemical and physiological effects of 4-[1-(2-Methylbenzyl)-4-piperidinyl]morpholine and its potential advantages and limitations for lab experiments.
Métodos De Síntesis
The synthesis of 4-[1-(2-Methylbenzyl)-4-piperidinyl]morpholine involves the reaction of morpholine with 2-methylbenzyl chloride and piperidine in the presence of a catalyst. The resulting compound has a molecular weight of 267.4 g/mol and a melting point of 103-105°C.
Aplicaciones Científicas De Investigación
4-[1-(2-Methylbenzyl)-4-piperidinyl]morpholine has been studied for its potential applications in scientific research, particularly in the field of neuroscience. It has been shown to act as a selective antagonist of the α7 nicotinic acetylcholine receptor, which is involved in cognitive processes such as learning and memory. 4-[1-(2-Methylbenzyl)-4-piperidinyl]morpholine has also been studied for its potential neuroprotective effects in models of neurodegenerative diseases such as Alzheimer's and Parkinson's.
Propiedades
Fórmula molecular |
C17H26N2O |
|---|---|
Peso molecular |
274.4 g/mol |
Nombre IUPAC |
4-[1-[(2-methylphenyl)methyl]piperidin-4-yl]morpholine |
InChI |
InChI=1S/C17H26N2O/c1-15-4-2-3-5-16(15)14-18-8-6-17(7-9-18)19-10-12-20-13-11-19/h2-5,17H,6-14H2,1H3 |
Clave InChI |
KXGMNHNWWDFSBZ-UHFFFAOYSA-N |
SMILES |
CC1=CC=CC=C1CN2CCC(CC2)N3CCOCC3 |
SMILES canónico |
CC1=CC=CC=C1CN2CCC(CC2)N3CCOCC3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1-[4-(1-Benzylpiperidin-4-yl)piperazin-1-yl]-3-cyclopentylpropan-1-one](/img/structure/B247505.png)


![1-(2,4-Dimethoxybenzyl)-4-[(2-naphthyloxy)acetyl]piperazine](/img/structure/B247512.png)

![3-{[4-(2,6-dimethoxybenzoyl)-1-piperazinyl]methyl}-1H-indole](/img/structure/B247517.png)
![1-[(4-Chlorophenoxy)acetyl]-4-(4-methylbenzyl)piperazine](/img/structure/B247518.png)



![1-[(4-Chlorophenyl)sulfonyl]-4-(4-methylbenzyl)piperazine](/img/structure/B247524.png)
![1-(2,5-Dimethoxybenzyl)-4-[(2-naphthyloxy)acetyl]piperazine](/img/structure/B247525.png)

